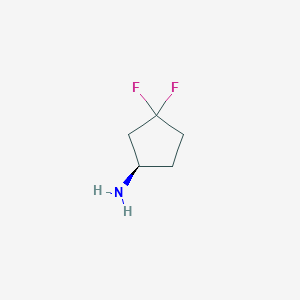

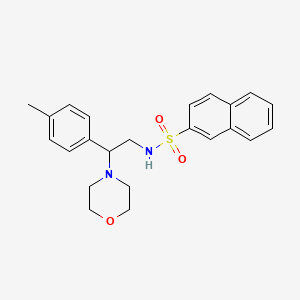

![molecular formula C16H14N2O2S2 B2582964 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate CAS No. 1396843-49-4](/img/structure/B2582964.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate” is a benzothiazole-based compound . Benzothiazole derivatives have been synthesized through various synthetic pathways and have shown potential in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of various derivatives of azetidinones and thiazolidinones for their antimicrobial and antifungal properties. For instance, Patel and Patel (2017) synthesized analogues that showed significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, and fungal species including Candida albicans and Aspergillus niger, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Similarly, compounds with benzothiazole-substituted β-lactam structures were synthesized by Alborz et al. (2018), showing moderate antimicrobial activities and highlighting the role of methoxyphenyl or ethoxyphenyl groups in enhancing antimalarial potency (Alborz et al., 2018).

Analgesic and Anti-inflammatory Properties

The synthesis of novel azetidinones has been reported with analgesic and anti-inflammatory activities. Chhajed and Upasani (2016) described the synthesis of compounds that showed significant analgesic and anti-inflammatory effects, comparing favorably with the standard drug nimesulide, indicating their potential as therapeutic agents (Chhajed & Upasani, 2016).

Anticancer Agents

There's ongoing research into the development of benzothiazole derivatives as anticancer agents, with studies indicating that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity, revealing the potential of these compounds as therapeutic agents against various cancer cell lines (Osmaniye et al., 2018).

Antidiabetic and Renoprotective Activities

Abeed, Youssef, and Hegazy (2017) reported on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, evaluating them for antihyperglycemic and renoprotective activities. Their findings highlighted compounds with significant anti-diabetic potency and renoprotective activity, underscoring the therapeutic potential of these derivatives (Abeed, Youssef, & Hegazy, 2017).

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives has been studied in the context of anti-tubercular activity. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Propiedades

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)20-11-9-18(10-11)16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFQNAXBCWMJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2582888.png)

![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)